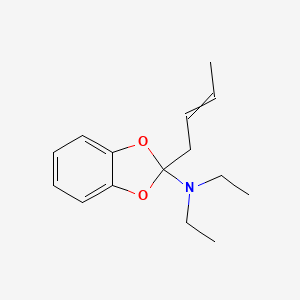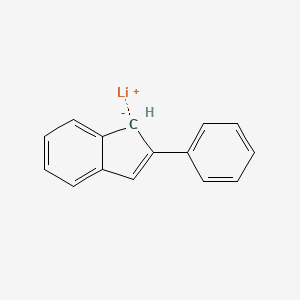
lithium;2-phenyl-1H-inden-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-phenyl-1H-inden-1-ide is an organolithium compound that features a lithium atom bonded to a 2-phenyl-1H-inden-1-ide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-phenyl-1H-inden-1-ide typically involves the reaction of 2-phenyl-1H-indene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is often performed in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-phenyl-1H-inden-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other oxidants.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides, acyl halides, and other reactive species can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized organic compounds .
Scientific Research Applications
Lithium;2-phenyl-1H-inden-1-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which lithium;2-phenyl-1H-inden-1-ide exerts its effects involves the nucleophilic nature of the lithium-bound carbon atom. This nucleophilic center can attack electrophilic sites in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Lithium;2-phenyl-1H-indol-1-ide
- Lithium;2-phenyl-1H-inden-3-ide
- Lithium;2-phenyl-1H-inden-2-ide
Uniqueness
Lithium;2-phenyl-1H-inden-1-ide is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, selectivity, and the types of products formed in chemical reactions .
Properties
CAS No. |
124886-03-9 |
|---|---|
Molecular Formula |
C15H11Li |
Molecular Weight |
198.2 g/mol |
IUPAC Name |
lithium;2-phenyl-1H-inden-1-ide |
InChI |
InChI=1S/C15H11.Li/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15;/h1-11H;/q-1;+1 |
InChI Key |
CFJNNECDDHWVGF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


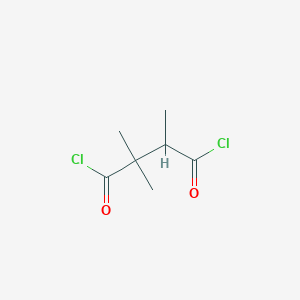
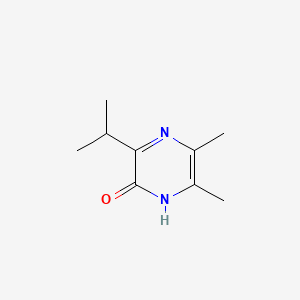
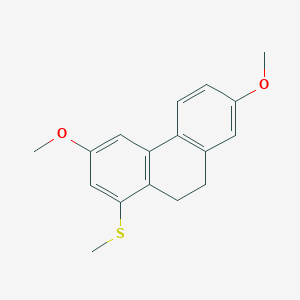

diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
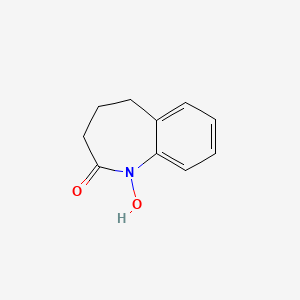
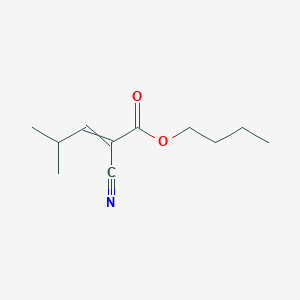
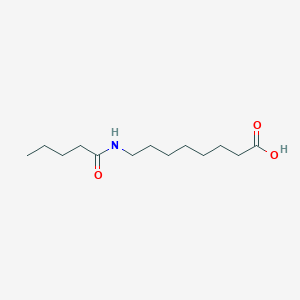
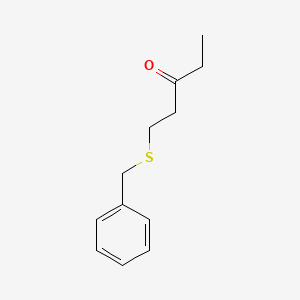

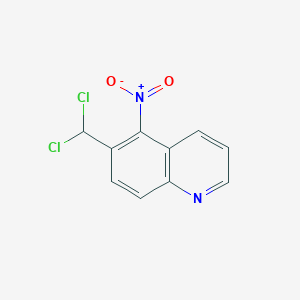
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
